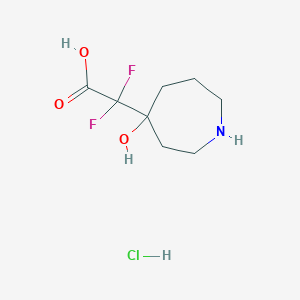

2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride

Description

Historical Development of Seven-Membered N-Heterocycles in Drug Discovery

The evolution of seven-membered N-heterocycles in therapeutics began with natural alkaloids, though synthetic analogs dominate modern pipelines. Early milestones include the development of antidepressants and antihypertensives incorporating piperazine or piperidine motifs. Azepanes gained prominence in the 1990s through structure-based design approaches, driven by advancements in computational modeling and combinatorial chemistry. Key developments include:

- CNS Applications : Azepane derivatives as serotonin reuptake inhibitors (e.g., nefazodone) and dopamine receptor modulators.

- Anticancer Agents : Fused azepine systems targeting kinases and histone deacetylases, as seen in inhibitors of epidermal growth factor receptor (EGFR) mutants.

- Synthetic Innovations : Metal-free domino reactions enabling efficient azepane synthesis, bypassing traditional multistep protocols.

A critical shift occurred post-2010 with the adoption of difluoroacetic acid derivatives, which introduced fluorine’s electronic and steric benefits to azepane pharmacophores.

Emergence of Difluoroacetic Acid Derivatives as Therapeutic Agents

Difluoroacetic acid derivatives have gained traction due to fluorine’s unique properties:

These attributes are exemplified in 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride, where the difluoro group stabilizes the acetic acid moiety, while the azepane ring provides a platform for functionalization. Patents highlight its utility in synthesizing intermediates for metabolic disorders and oncology, leveraging its hydroxyl group for conjugation with bioactive molecules.

Position in Current Research Landscape

This compound occupies a niche as a synthetic intermediate and scaffold for targeted therapies. Key applications include:

- CNS Drug Development : Derivatives explore monoamine transporter inhibition (e.g., norepinephrine/dopamine reuptake) and σ1 receptor modulation, relevant to neuropsychiatric disorders.

- Oncology : Incorporation into kinase inhibitors and tubulin-targeting agents, as seen in EGFR and histone deacetylase (HDAC) inhibitors.

- Chemical Biology : Use as a building block in click chemistry and prodrug strategies, exploiting the hydroxyl group for site-specific modifications.

Recent advances in fluorinated azepane chemistry align with precision medicine goals, offering scaffolds with predictable metabolic profiles and target specificity.

Rationale for Investigation

The compound’s research significance stems from:

- Structural Novelty : The azepane ring’s conformational flexibility allows adaptation to diverse binding sites, while the difluoroacetic acid moiety enhances pharmacokinetic properties.

- Therapeutic Potential :

- Synthetic Utility : The hydrochloride salt ensures stability, while the ester and hydroxyl groups enable further functionalization (e.g., amide coupling, etherification).

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 245.65 g/mol | |

| CAS Number | 2225136-74-1 | |

| Molecular Formula | C₈H₁₄ClF₂NO₃ | |

| SMILES Code | OC(=O)C(C1(O)CCNCCC1)(F)F.Cl |

Properties

IUPAC Name |

2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3.ClH/c9-8(10,6(12)13)7(14)2-1-4-11-5-3-7;/h11,14H,1-5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHLLKWMHJQGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(C(C(=O)O)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,6-diaminohexane.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent like diethylaminosulfur trifluoride (DAST).

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Acetic Acid Moiety Addition: The acetic acid group is added via esterification or amidation reactions, followed by hydrolysis to yield the final product.

Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Diethylaminosulfur trifluoride (DAST), amines, thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques that can vary based on starting materials and desired purity levels. Common methods include:

- Fluorination reactions : Introducing fluorine atoms into the molecular structure.

- Hydroxylation : Adding the hydroxyl group to enhance solubility and reactivity.

- Carboxylic acid formation : Establishing the carboxylic acid moiety necessary for biological activity.

The biological activity of 2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride has garnered interest for its potential therapeutic applications. Key areas include:

- Pharmacodynamics and Pharmacokinetics : Understanding how the compound interacts with biological systems is essential for its development into clinical applications. Interaction studies may involve evaluating binding affinity to receptors or enzymes.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing azepane rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth factors.

Anticancer Studies

Several studies have evaluated the anticancer potential of related compounds, demonstrating promising results in inhibiting tumor growth. For example, research conducted by the National Cancer Institute assessed various derivatives for their ability to induce cell death in cancer lines, highlighting the importance of structural modifications in enhancing efficacy .

Pharmacological Studies

Pharmacological evaluations focus on understanding the mechanisms through which this compound exerts its effects. These studies often involve:

- In vitro assays : Testing against specific cancer cell lines to assess growth inhibition.

- In vivo models : Evaluating therapeutic efficacy in animal models to establish dosage and safety profiles.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxyazepane ring can modulate the compound’s pharmacokinetic properties. The acetic acid moiety may participate in hydrogen bonding and ionic interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Ring Size : The target compound’s 7-membered azepane ring contrasts with the 6-membered piperidine in and aromatic/heterocyclic systems in . Larger rings like azepane may offer conformational flexibility, influencing target binding .

- Substituents : The hydroxyl group in the target compound distinguishes it from chlorophenyl (), fluorophenyl (), and pyrazole () analogs. This group likely enhances hydrophilicity compared to halogenated derivatives.

- Fluorination : All compounds except include fluorine atoms, which improve metabolic stability and electronegativity.

Physicochemical Properties

Table 2: Molecular Data Comparison

*Calculated based on structural formula.

Biological Activity

2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride (CAS No. 2225136-74-1) is a novel compound with a unique molecular structure that includes two fluorine atoms and a hydroxyl group on a seven-membered azepane ring. Its molecular formula is C8H14ClF2NO3, with a molecular weight of approximately 245.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and as a centrally acting muscle relaxant.

Structural Characteristics

The structural features of this compound are significant for its biological activity:

| Feature | Description |

|---|---|

| Fluorination | Presence of two fluorine atoms enhances lipophilicity and metabolic stability. |

| Hydroxyl Group | Facilitates hydrogen bonding, influencing solubility and receptor interactions. |

| Azepane Ring | Provides a cyclic structure that may enhance binding to biological targets. |

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of pain management and central nervous system modulation.

Analgesic Properties

Studies have shown that this compound produces analgesia without the addictive properties commonly associated with opioids. Its mechanism of action may involve modulation of neurotransmitter systems within the central nervous system, although specific pathways remain to be fully elucidated.

In animal models, the compound has demonstrated efficacy in reducing pain responses, suggesting its potential utility in treating chronic pain conditions. The analgesic effects are likely mediated through interactions with specific receptors involved in pain signaling pathways.

Case Studies

- Animal Model Study : A study conducted on rodents assessed the analgesic effects of the compound in response to induced pain models. Results indicated a significant reduction in pain behavior compared to control groups, suggesting effective analgesic properties.

- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, with studies indicating high solubility in aqueous solutions due to its hydrochloride form, which is advantageous for pharmaceutical applications.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The difluoromethyl group may enhance interactions with biological membranes.

- The hydroxyl group can participate in hydrogen bonding with target proteins or receptors.

These interactions are believed to modulate various biochemical pathways leading to analgesic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Difluoroacetic Acid | Contains two fluorine atoms | Simpler structure without azepane |

| 4-Hydroxyazepane | Hydroxyl group on azepane | Lacks fluorination |

| Ethyl 2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetate | Ester form increases lipophilicity | Similar functional groups but different arrangement |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2,2-Difluoro-2-(4-hydroxyazepan-4-yl)acetic acid hydrochloride?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the fluorine substitution and azepane ring structure. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while mass spectrometry (MS) verifies molecular weight. For hydrochloride salt confirmation, ion chromatography or titration may be used. Cross-referencing with analogs like 4-hydroxyphenylacetic acid derivatives (e.g., NMR and MS protocols in ) ensures methodological consistency .

Q. How should researchers approach the synthesis of this compound to ensure reproducibility?

- Methodological Answer : Follow stepwise protocols for fluorinated acetic acid derivatives, such as nucleophilic substitution for fluorine incorporation and ring-closing reactions for the azepane moiety. Use anhydrous conditions to minimize hydrolysis, and monitor reaction progress via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy. Purification via recrystallization or column chromatography (using silica gel or reverse-phase matrices) is critical. highlights statistical experimental design to optimize reaction parameters like temperature and solvent choice .

Q. What stability considerations are essential for handling this compound?

- Methodological Answer : Store the compound in a desiccator under inert gas (e.g., argon) to prevent hygroscopic degradation. Conduct accelerated stability studies under varying pH, temperature, and humidity conditions (e.g., 40°C/75% RH for 1 month) with HPLC monitoring. emphasizes pre-testing material compatibility with storage containers (e.g., glass vs. polymer) to avoid leaching .

Advanced Research Questions

Q. How can computational methods improve the design of efficient synthesis routes?

- Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates, focusing on fluorine substitution energetics and ring-strain effects in the azepane moiety. Tools like ICReDD’s reaction path search algorithms ( ) can predict viable pathways and minimize trial-and-error experimentation. Coupling computational results with high-throughput screening (e.g., robotic liquid handlers) accelerates route optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks from diastereomers), employ 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. If MS data conflicts with expected molecular weights, use high-resolution mass spectrometry (HRMS) or isotopic labeling. ’s statistical approaches (e.g., factorial design) can isolate variables causing discrepancies, such as solvent polarity or pH effects on ionization .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

- Methodological Answer : Apply reaction engineering principles (e.g., residence time distribution, mass transfer limitations) to transition from batch to continuous-flow reactors. Use Computational Fluid Dynamics (CFD) simulations to model mixing efficiency, particularly for exothermic fluorination steps. ’s subclass RDF2050112 emphasizes reactor design based on kinetic data and thermodynamic profiling .

Q. What advanced separation technologies are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Implement membrane-based separations (e.g., nanofiltration) or preparative supercritical fluid chromatography (SFC) for high-resolution isolation of polar, fluorinated compounds. ’s subclass RDF2050104 highlights membrane technologies for enantiomeric separation, which is critical given the azepane ring’s stereochemistry .

Methodological Resources

- Statistical Experimental Design : Use fractional factorial designs ( ) to minimize experimental runs while optimizing yield and purity .

- Computational Tools : Leverage quantum chemistry software (e.g., Gaussian, ORCA) for reaction modeling and ICReDD’s integrated computational-experimental workflows ( ) .

- Analytical Validation : Cross-validate results with certified reference materials (CRMs) and secondary standards, as outlined in for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.